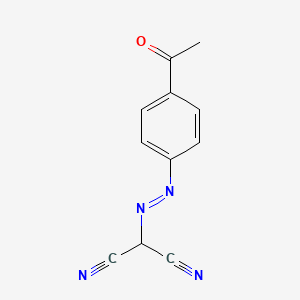

((p-Acetylphenyl)azo)malononitrile

Description

((p-Acetylphenyl)azo)malononitrile is an azo compound featuring a malononitrile core linked to a p-acetylphenyl group via an azo (-N=N-) bridge. Its synthesis typically involves diazonium salt coupling reactions, where a diazonium intermediate derived from p-acetylaniline reacts with malononitrile under controlled conditions . This compound belongs to the broader class of arylazomalononitriles, which are pivotal intermediates in the preparation of heterocyclic dyes, pharmaceuticals, and optoelectronic materials. The acetyl group (-COCH₃) at the para position introduces electron-withdrawing effects, influencing its reactivity, stability, and spectral properties compared to analogs with other substituents .

Properties

CAS No. |

1867-44-3 |

|---|---|

Molecular Formula |

C11H8N4O |

Molecular Weight |

212.21 g/mol |

IUPAC Name |

2-[(4-acetylphenyl)diazenyl]propanedinitrile |

InChI |

InChI=1S/C11H8N4O/c1-8(16)9-2-4-10(5-3-9)14-15-11(6-12)7-13/h2-5,11H,1H3 |

InChI Key |

MRPWDQRMFQIOMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=NC(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((p-Acetylphenyl)azo)malononitrile typically involves the reaction of malononitrile with p-acetylphenylazo compounds under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between malononitrile and p-acetylphenylazo bromide in an ethanolic solution . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to enhance the efficiency and yield of the compound . These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

((p-Acetylphenyl)azo)malononitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the malononitrile core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, often leading to the formation of amines.

Substitution: Substituted malononitrile derivatives with various functional groups.

Scientific Research Applications

Chemistry

((p-Acetylphenyl)azo)malononitrile is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, the compound is used to study enzyme interactions and as a probe for investigating biochemical pathways .

Medicine

Industry

This compound is used in the dye industry for the synthesis of azo dyes, which are widely used in textiles and printing .

Mechanism of Action

The mechanism of action of ((p-Acetylphenyl)azo)malononitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups . The malononitrile core plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Substituent Effects

The structural diversity of arylazomalononitriles arises from variations in the phenyl ring substituents. Key analogs include:

| Compound | Molecular Formula | Substituent (R) | Key Functional Groups |

|---|---|---|---|

| ((p-Acetylphenyl)azo)malononitrile | C₁₁H₇N₄O₂ | -COCH₃ | Azo, nitrile, acetyl |

| ((p-Chlorophenyl)azo)malononitrile | C₉H₅ClN₄ | -Cl | Azo, nitrile, chloro |

| ((2-Ethylhexyl-phenyl-amino)benzylidene)malononitrile | C₂₄H₂₇N₃ | -N(C₂H₅C₆H₁₃) | Azo, nitrile, alkylamino |

| Phenylazonicotinonitriles (e.g., 7b, 7h) | Varies | Heterocyclic | Azo, nitrile, pyridine rings |

- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in this compound enhances electrophilicity at the azo bridge, favoring nucleophilic attack or cyclization reactions. This contrasts with electron-donating groups (e.g., -OCH₃ in phenylazonicotinates), which stabilize the azo moiety but reduce reactivity . Chloro substituents (as in ((p-Chlorophenyl)azo)malononitrile) exhibit moderate electron-withdrawing effects, intermediate between acetyl and alkyl groups .

Steric Effects :

Physical and Spectral Properties

Collision Cross-Section (CCS) Comparison (for [(M+H)+ Adducts])

| Compound | Predicted CCS (Ų) | Source |

|---|---|---|

| ((p-Chlorophenyl)azo)malononitrile | 173.5 | |

| This compound | Data Unavailable | - |

| ((2-Ethylhexyl-phenyl-amino)benzylidene)malononitrile | Data Unavailable | - |

- While CCS data for this compound is lacking, the chloro analog’s CCS (173.5 Ų) suggests a compact structure due to the planar azo-nitrile system. The acetyl group’s larger size may increase CCS slightly, but computational studies are needed for confirmation .

Spectral Features:

- ¹³C-NMR: Phenylazonicotinonitriles (e.g., 7b, 7h) lack carbonyl signals, confirming cyclization, whereas this compound retains a distinct carbonyl peak at ~200 ppm .

- IR Spectroscopy : The acetyl group’s C=O stretch (~1700 cm⁻¹) differentiates it from chloro or alkyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.